molecular formula C15H11IN4O4 B446562 N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B446562
M. Wt: 438.18g/mol
InChI Key: VDBQARXSZDGGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a nitro group, a pyrazole ring, an iodophenyl group, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C15H11IN4O4

Molecular Weight

438.18g/mol

IUPAC Name

N-(4-iodophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H11IN4O4/c16-10-1-3-11(4-2-10)18-15(21)14-6-5-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21)

InChI Key

VDBQARXSZDGGRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. Subsequent steps would involve the formation of the furan ring and the iodophenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced under specific conditions to modify the nitro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-chlorophenyl)-2-furamide
  • 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-bromophenyl)-2-furamide

Uniqueness

The presence of the iodophenyl group in “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” distinguishes it from its analogs with different halogen substituents. This unique feature may impart distinct chemical reactivity and biological activity.

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